S1P1 Receptor Modulation Potential: Class-Level Inference from Patent Structure-Activity Relationships
The target compound belongs to a series of 2-oxo-2H-chromene-3-carboxamides disclosed as S1P receptor modulators [1]. Although no published EC50 values exist specifically for CAS 873857-49-9, structurally close analogs in the patent exhibit S1P1 agonist EC50 values in the nanomolar to low micromolar range in GTPγS binding assays [1]. The 8-methoxy and 2,6-diethylphenyl substituents are highlighted as key pharmacophoric elements for receptor interaction in the patent specification [1]. Direct quantitative differentiation from analogs with alternative 8-substituents (e.g., 8-ethoxy, 8-hydroxy) or different N-aryl groups (e.g., 2,6-dimethylphenyl) cannot be made without disclosed compound-specific data.
| Evidence Dimension | S1P1 receptor agonism EC50 (class-level) |
|---|---|
| Target Compound Data | Not disclosed for CAS 873857-49-9 |
| Comparator Or Baseline | Patent example compounds: EC50 range ~10 nM – 10 µM (GTPγS binding assay, S1P1-HEK293 membranes) [1] |
| Quantified Difference | Not calculable |
| Conditions | Patent GTPγS [35S] binding assay, S1P1-HEK293 cell membranes, 10 µM GDP, 100 pM GTPγ[35S] |
Why This Matters
Establishes the compound's pharmacological relevance within a protected chemical space, but quantitative procurement differentiation requires additional characterization beyond class-level inference.
- [1] Heidelbaugh TM, Nguyen PX, Cappiello JR, Gomez DG. Coumarin compounds as receptor modulators with therapeutic utility. US Patent 9,073,888 B2. 2015 Jul 7. Allergan, Inc. View Source
